3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel-
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Overview
Description
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel- is a complex organic compound with a unique structure that includes a cyclohexene ring, multiple methyl groups, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel- typically involves multiple steps, starting from simpler organic molecules One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: 3-Cyclohexene-1-carboxylic acid.
Reduction: 3-Cyclohexene-1-methanol.
Substitution: Various substituted cyclohexene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxaldehyde: Lacks the additional methyl and propenyl groups.
4,5-Dimethylcyclohexene: Lacks the aldehyde and propenyl groups.
2-(2-Methyl-1-propenyl)cyclohexene: Lacks the aldehyde group.
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5R)-rel- is unique due to its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
CAS No. |
42507-57-3 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1R,2S,5R)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12+,13+/m1/s1 |
InChI Key |
DBKJZSIBBKOBCN-AGIUHOORSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H](C=C1C)C=C(C)C)C=O |
Canonical SMILES |
CC1CC(C(C=C1C)C=C(C)C)C=O |
Origin of Product |
United States |
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